
1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure that includes a tetrahydronaphthalene core substituted with a methyl group and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydronaphthalene with 1-phenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
- 1-Methyl-1-phenylethyl hydroperoxide
- Phenol, 4-(1-methyl-1-phenylethyl)-
Comparison: 1-Methyl-1-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
112050-73-4 |
|---|---|
Formule moléculaire |
C19H22 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
4-methyl-4-(1-phenylethyl)-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C19H22/c1-15(16-9-4-3-5-10-16)19(2)14-8-12-17-11-6-7-13-18(17)19/h3-7,9-11,13,15H,8,12,14H2,1-2H3 |
Clé InChI |
CTEFOLZQGVYXHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2(CCCC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


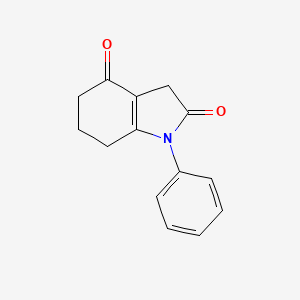
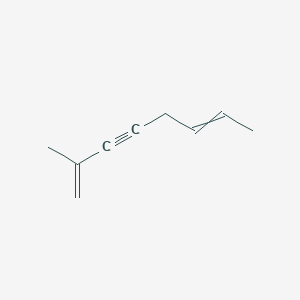
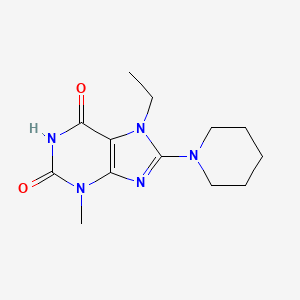
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

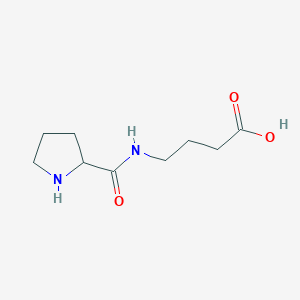
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

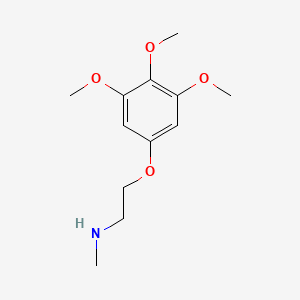
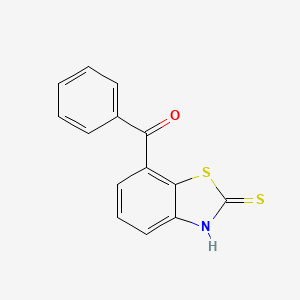
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)
![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
